Coordination Polymer Architecture: Allyl vs. Propyl Substituent Bridging Mode Comparison
In the copper(II) chloride complexes [CuCl₂L₂]ₙ, where L is either 2-allyltetrazole (C₄H₆N₄) or 2-propyltetrazole (C₄H₈N₄), both ligands form isostructural coordination polymers in which only the tetrazole rings bridge neighboring Cu atoms—a structural motif not previously observed for 2-substituted tetrazoles. The tetrazole ring in the 2-allyltetrazole complex exhibits a formal N2–N3 single bond length of 1.305(2) Å, compared to 1.308(2) Å for the 2-propyltetrazole analog [1]. The allyl-containing polymer forms with Cu1 atoms lying on inversion centers in a tetragonally distorted octahedral CuCl₂N₄ geometry, with axial N1 positions (Cu1–N1) and equatorial Cl and N4 positions. Despite the isostructural nature, the presence of the allyl π-system introduces differential electronic and steric influences on the tetrazole ring planarity: mean deviations from least-squares plane are 0.0010(14) Å for the allyl complex versus 0.0007(14) Å for the propyl analog [1].
| Evidence Dimension | Tetrazole ring planarity (mean deviation from least-squares plane) |
|---|---|
| Target Compound Data | 0.0010(14) Å for 2-allyltetrazole copper(II) chloride complex |
| Comparator Or Baseline | 0.0007(14) Å for 2-propyltetrazole copper(II) chloride complex |
| Quantified Difference | 0.0003 Å (≈ 43% greater deviation in the allyl complex) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; complexes of formula [CuCl₂L₂]ₙ |
Why This Matters
The differential ring planarity alters the electronic environment at the copper center and may influence magnetic exchange coupling and catalytic activity in metal-organic framework applications.
- [1] Lyakhov, A. S.; Gaponik, P. N.; Degtyarik, M. M.; Matulis, V. E.; Ivashkevich, L. S. Acta Crystallographica Section C 2005, 61 (4), m158–m160. View Source
